Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid

Catalog No.
S13872019
CAS No.
M.F
C10H9NO4
M. Wt
207.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carbox...

Product Name

Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid

IUPAC Name

(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

InChI

InChI=1S/C10H9NO4/c12-10(13)9-5-8(9)6-2-1-3-7(4-6)11(14)15/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m0/s1

InChI Key

MZCREXORTQFYPP-DTWKUNHWSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]

Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of a nitrophenyl group at the second position of the cyclopropane ring. This compound has the molecular formula C10H9NO4C_{10}H_{9}N_{O_{4}} and a molecular weight of approximately 207.18 g/mol. The structure features a cyclopropane ring that is highly strained, which often contributes to its unique reactivity and biological properties. The nitro group is known to influence both the electronic properties and the biological activity of the compound, making it an interesting subject for research in medicinal chemistry and organic synthesis .

Typical of carboxylic acids and cyclopropane derivatives. Some notable reactions include:

  • Esterification: Reaction with alcohols to form esters, which can be used in further synthetic applications.
  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of cyclopropane derivatives with altered properties.
  • Nucleophilic Substitution: The nitro group can undergo nucleophilic substitution reactions, providing pathways to synthesize more complex molecules .

This compound has shown potential biological activities due to its structural features. Cyclopropane derivatives are often explored for their pharmacological properties, including:

  • Antimicrobial Activity: Some studies suggest that compounds with similar structures exhibit antibacterial or antifungal properties.
  • Enzyme Inhibition: The unique structure may allow for interactions with specific enzymes, potentially serving as inhibitors in biochemical pathways.
  • Anti-inflammatory Effects: Related compounds have been investigated for their ability to modulate inflammatory responses in biological systems .

The synthesis of Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid typically involves several key steps:

  • Formation of the Cyclopropane Ring: This can be achieved through methods such as cyclopropanation reactions involving alkenes and diazo compounds.
  • Introduction of the Nitro Group: Nitration of the phenyl group can be performed using nitrating agents like nitric acid, allowing for selective introduction at the desired position.
  • Carboxylic Acid Functionalization: The final step involves ensuring that the carboxylic acid functionality is intact, which may require purification processes to remove by-products .

Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid has potential applications in various fields:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting specific diseases.
  • Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
  • Research Tool: Employed in biochemical studies to explore enzyme interactions and metabolic pathways .

Interaction studies involving Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid focus on its binding affinity and activity against various biological targets:

  • Protein-Ligand Interactions: Investigating how this compound interacts with proteins may reveal insights into its mechanism of action.
  • Enzyme Activity Modulation: Studies have indicated potential inhibitory effects on certain enzymes, which could be relevant for drug development .

Several compounds share structural similarities with Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acidC10H8F2OC_{10}H_{8}F_{2}OContains fluorine substituents which may enhance lipophilicity and alter biological activity .
(1R,2R)-2-(4-Nitrophenyl)cyclopropane-1-carboxylic acidC10H9NO4C_{10}H_{9}N_{O_{4}}Nitro group at a different position may affect reactivity and selectivity in biological assays .
(1R,2R)-2-Pyridin-3-ylcyclopropane-1-carboxylic acidC9H10ClNO2C_{9}H_{10}ClNO_{2}Incorporates a pyridine ring which may provide different electronic properties compared to phenyl groups.

The uniqueness of Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid lies in its specific arrangement of functional groups that influence its chemical reactivity and biological interactions. The presence of the nitrophenyl group at a strategic position allows for potential applications in medicinal chemistry that may not be available with other similar compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

207.05315777 g/mol

Monoisotopic Mass

207.05315777 g/mol

Heavy Atom Count

15

Dates

Modify: 2024-08-10

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